Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a fluorinated organic compound that belongs to the class of amino acids. The presence of the fluoropyridine moiety imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized using methods such as the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine.
Coupling with Ethyl Glyoxylate: The fluoropyridine intermediate is then coupled with ethyl glyoxylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: A precursor in the synthesis of ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate.
3-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the fluoropyridine moiety and the amino acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12FN\O3
- Molecular Weight : 215.21 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced.
This compound exhibits various biological activities primarily attributed to its structural features. The presence of the fluoropyridine moiety enhances its interaction with biological targets, potentially influencing pathways related to:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a dose-dependent response.
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 50 |
Staphylococcus aureus | 20 | 50 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. This compound demonstrated a notable IC50 value, indicating its potential as a natural antioxidant.
Compound | IC50 (µg/mL) |
---|---|
This compound | 45 |
Ascorbic Acid | 30 |
Case Studies
- Cancer Cell Line Study : In vitro studies on human colorectal adenocarcinoma cells showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 of approximately 25 µM.
- Neuroprotective Effects : A study investigating neuroprotective properties reported that the compound could attenuate oxidative stress-induced neuronal damage in cultured neurons.
Properties
Molecular Formula |
C10H13FN2O3 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13FN2O3/c1-2-16-10(15)8(12)9(14)6-3-4-7(11)13-5-6/h3-5,8-9,14H,2,12H2,1H3 |
InChI Key |
QDSNHYBFRVEMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)F)O)N |
Origin of Product |
United States |
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